molecular formula C16H17N3O4 B6662728 2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid

2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid

Cat. No.: B6662728
M. Wt: 315.32 g/mol
InChI Key: UGPIFNNNULSKMN-UHFFFAOYSA-N
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Description

2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid is a complex organic compound featuring a morpholine ring substituted with a phenylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the phenylimidazole derivative, followed by its coupling with a morpholine derivative. The final step involves the introduction of the acetic acid moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-Phenylimidazole-4-carbonyl)piperidin-2-yl]acetic acid
  • 2-[4-(3-Phenylimidazole-4-carbonyl)pyrrolidin-2-yl]acetic acid
  • 2-[4-(3-Phenylimidazole-4-carbonyl)azetidin-2-yl]acetic acid

Uniqueness

2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid is unique due to its specific combination of a morpholine ring and a phenylimidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its utility in research and industry.

Properties

IUPAC Name

2-[4-(3-phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-15(21)8-13-10-18(6-7-23-13)16(22)14-9-17-11-19(14)12-4-2-1-3-5-12/h1-5,9,11,13H,6-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPIFNNNULSKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CN=CN2C3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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